Antiproliferative Potency in HL60 Leukemia Cells: 7,3'-Dimethoxyflavone Outperforms 5,7-Dimethoxyflavone by 3.9-Fold
In a direct head-to-head structure-activity relationship study of 20 PMF derivatives, 7,3'-dimethoxyflavone (compound 6g) demonstrated an IC50 of 8.0 μM against HL60 promyelocytic leukemic cells, the most potent activity among all synthetic PMFs tested. By comparison, the commonly studied analog 5,7-dimethoxyflavone (compound 6k), which differs only by the presence of a second A-ring methoxy group at position 5 instead of the 3'-B-ring methoxy group, exhibited an IC50 of 31 μM, representing a 3.9-fold lower potency [1]. The tri-methoxylated derivatives 5,7,4'-trimethoxyflavone (6m, IC50=23 μM) and 5,7,3'-trimethoxyflavone (6l, IC50=24 μM) were also significantly less potent despite bearing an additional methoxy group [1].
| Evidence Dimension | Antiproliferative activity (IC50) against HL60 promyelocytic leukemic cells |
|---|---|
| Target Compound Data | 7,3'-Dimethoxyflavone (6g): IC50 = 8.0 μM |
| Comparator Or Baseline | 5,7-Dimethoxyflavone (6k): IC50 = 31 μM; 5,7,4'-Trimethoxyflavone (6m): IC50 = 23 μM; 5,7,3'-Trimethoxyflavone (6l): IC50 = 24 μM; Natsudaidain (11, natural PMF): IC50 = 5.0 μM |
| Quantified Difference | 3.9-fold more potent than 5,7-dimethoxyflavone; 2.9-fold more potent than 5,7,4'-trimethoxyflavone; 3.0-fold more potent than 5,7,3'-trimethoxyflavone |
| Conditions | Alamar blue assay; HL60 promyelocytic leukemic cell line; 20 PMF compounds tested simultaneously |
Why This Matters
Researchers selecting a dimethoxyflavone for antiproliferative studies in leukemia models should prioritize 7,3'-dimethoxyflavone over 5,7-dimethoxyflavone, as it achieves comparable or superior potency with fewer methoxy substituents and a distinct substitution pattern that may confer different target selectivity.
- [1] Kawaii S, Ikuina T, Hikima T, Tokiwano T, Yoshizawa Y. Relationship between Structure and Antiproliferative Activity of Polymethoxyflavones towards HL60 Cells. Anticancer Research. 2012;32(12):5239-5244. PMID: 23225422. View Source
